molecular formula C15H17NO2S B12065518 tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate CAS No. 886505-35-7

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate

Cat. No.: B12065518
CAS No.: 886505-35-7
M. Wt: 275.4 g/mol
InChI Key: OFLACRFDYISVIV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a phenyl ring substituted with a thiophene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate typically involves the reaction of 2-(thiophen-3-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-(thiophen-3-yl)phenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiophene group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

886505-35-7

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

tert-butyl N-(2-thiophen-3-ylphenyl)carbamate

InChI

InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-7-5-4-6-12(13)11-8-9-19-10-11/h4-10H,1-3H3,(H,16,17)

InChI Key

OFLACRFDYISVIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CSC=C2

Origin of Product

United States

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